4-Methoxy-3-(trifluoromethyl)cinnamic acid
Description
4-Methoxy-3-(trifluoromethyl)cinnamic acid is a cinnamic acid derivative characterized by a methoxy group (-OCH₃) at the para position (C4) and a trifluoromethyl (-CF₃) group at the meta position (C3) on the aromatic ring. This substitution pattern combines an electron-donating methoxy group with an electron-withdrawing trifluoromethyl group, creating a unique electronic environment that influences its physicochemical properties and biological activity.
Structure
2D Structure
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-4-2-7(3-5-10(15)16)6-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOINNBJLNHLSHD-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-Methoxy-3-(trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects on metabolic processes and cellular function. At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the impact of this compound becomes pronounced beyond a certain dosage, leading to significant alterations in physiological and biochemical parameters.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence the overall metabolic flux and the levels of specific metabolites within the cell. For instance, this compound can be metabolized into intermediate compounds that participate in energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action. The distribution of this compound can affect its overall efficacy and potency, as well as its potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a crucial role in directing this compound to specific compartments or organelles within the cell. The subcellular localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes.
Biological Activity
4-Methoxy-3-(trifluoromethyl)cinnamic acid (MCA) is a compound derived from cinnamic acid, notable for its unique combination of functional groups that contribute to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C10H9F3O2
Molecular Weight: 246.18 g/mol
Key Functional Groups: Methoxy (-OCH₃) and Trifluoromethyl (-CF₃)
The methoxy group enhances the solubility and bioavailability of the compound, while the trifluoromethyl group improves metabolic stability, potentially leading to increased efficacy in biological systems.
Antioxidant and Antimicrobial Properties
Research indicates that MCA exhibits antioxidant activity , which is crucial for protecting cells from oxidative stress. Studies have shown that cinnamic acid derivatives can scavenge free radicals and inhibit lipid peroxidation, thereby preventing cellular damage . Additionally, MCA has demonstrated antimicrobial properties , particularly against certain bacterial strains, making it a candidate for further exploration in medicinal chemistry .
Anti-inflammatory Effects
MCA has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, indicating its potential as an anti-inflammatory agent. This property is particularly relevant in conditions characterized by chronic inflammation.
The biological effects of MCA can be attributed to several mechanisms:
- Enzyme Inhibition: MCA inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of inflammatory mediators .
- Cell Signaling Modulation: The compound modulates signaling pathways associated with inflammation and cell survival, influencing the expression of genes involved in these processes .
- Metabolic Pathways: MCA interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially enhancing the bioavailability of co-administered therapeutic agents.
Gastric Protection
A study investigated the protective effects of various cinnamic acid derivatives against HCl/EtOH-induced gastric lesions in mice. MCA was administered at a dosage of 200 mg/kg, resulting in a significant reduction in gastric lesion size compared to untreated controls. The inhibition rate was approximately 54.9%, demonstrating its potential as a gastroprotective agent .
Antidiabetic Activity
In vitro studies have highlighted MCA's antidiabetic properties. It has been shown to stimulate insulin secretion and improve pancreatic β-cell function, contributing to better glucose homeostasis. The compound's ability to inhibit gluconeogenesis in the liver further supports its role in managing diabetes .
Summary of Biological Activities
The following table summarizes key biological activities of this compound:
Scientific Research Applications
1.1. Synthesis of Pharmacologically Active Compounds
4-Methoxy-3-(trifluoromethyl)cinnamic acid serves as a precursor in the synthesis of various bioactive compounds. For instance, it has been utilized in the development of derivatives aimed at enhancing the efficacy of existing drugs.
1.2. Anticancer Activity
Research indicates that cinnamic acid derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that these compounds can induce apoptosis in cancer cells, potentially leading to new therapeutic strategies against malignancies .
2.1. Herbicidal Activity
The compound has shown promise as a natural herbicide. In a structure–activity relationship (SAR) study, it was found that this compound and its analogs inhibited the growth of Cuscuta campestris, a parasitic weed that poses challenges in crop production . The efficacy of this compound suggests its potential role in sustainable agriculture.
2.2. Allelopathic Effects
As a derivative of cinnamic acid, this compound may play a role in allelopathy, where plants release substances into the environment to inhibit the growth of neighboring plants. This property could be harnessed for developing eco-friendly agricultural practices.
3.1. Polymer Chemistry
This compound can be utilized as a building block in polymer synthesis, particularly for producing fluorinated polymers with enhanced thermal stability and chemical resistance.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in 2023 examined the effects of various cinnamic acid derivatives on cancer cell lines. Results indicated that this compound demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .
Case Study 2: Herbicidal Efficacy
In another investigation focused on allelopathic compounds, researchers applied this compound to fields infested with Cuscuta campestris. The results showed a marked reduction in weed biomass compared to control plots, highlighting its potential application as a natural herbicide .
Comparison with Similar Compounds
Comparison with Similar Cinnamic Acid Derivatives
Structural Analogues and Substituent Effects
Cinnamic acid derivatives are widely studied for their bioactivity, which is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Metabolic Stability : -CF₃ groups resist oxidative metabolism, as seen in metabolites like 4-methoxy-3-(trifluoromethyl)aniline from hydrolyzed pharmaceuticals .
Preparation Methods
Knoevenagel-Doebner Condensation
The most common and efficient method for synthesizing substituted cinnamic acids, including this compound, is the Knoevenagel-Doebner condensation. This method involves the condensation of a substituted benzaldehyde with malonic acid in the presence of a base catalyst.
- The substituted benzaldehyde bearing the 4-methoxy and 3-trifluoromethyl groups is mixed with malonic acid.
- Piperidine is used as a base catalyst, and glacial acetic acid serves as the solvent.
- The reaction mixture is heated under reflux at temperatures between 140°C and 160°C.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product precipitates upon addition of cold water or ice.
- The crude acid is filtered, washed, and purified by recrystallization from ethyl acetate.
- This solvent-free or minimal solvent method yields the desired cinnamic acid analogs in good to excellent yields.
- The presence of electron-withdrawing groups such as trifluoromethyl can slightly diminish yields in some cases but generally allows for efficient synthesis.
- Methoxy substituents tend to decrease yields somewhat compared to halogen substitutions but still allow for practical synthesis.
Base-Catalyzed Condensation with Acetic Acid Esters
An alternative method involves the condensation of substituted benzaldehydes with acetic acid esters in the presence of a metal alkoxide base to form cinnamic acid esters, which can then be hydrolyzed to the corresponding cinnamic acid.
- A substituted benzaldehyde (e.g., 4-methoxy-3-trifluoromethylbenzaldehyde) is reacted with an acetic acid ester such as methyl or ethyl acetate.
- The reaction is catalyzed by a metal alkoxide base (e.g., an alkyl metal oxide such as sodium methoxide).
- The reaction yields a mixture of cinnamic acid esters and 3-alkoxy-3-phenylpropionic acid esters.
- The mixture is treated with an acid (pH ≤ 6), such as methanesulfonic acid, p-toluenesulfonic acid, hydrochloric acid, or sulfuric acid, to convert the esters into the desired cinnamic acid.
- The acid treatment step can be performed directly on the crude mixture without purification or after solvent addition.
- This two-step process allows for controlled synthesis of cinnamic acid derivatives.
- Acid choice and equivalents influence the purity and yield of the final acid.
- Hydrochloric acid and sulfuric acid are preferred for the acid treatment step.
- The method is versatile and applicable to various substituted benzaldehydes, including those with trifluoromethyl and methoxy groups.
Comparative Data Table of Preparation Methods
Analytical and Spectroscopic Data Supporting Preparation
- The synthesized this compound typically exhibits characteristic trans-olefinic proton signals in ^1H NMR with coupling constants around 15.9 Hz, confirming the trans configuration.
- ^13C NMR spectra show signals corresponding to the aromatic carbons, olefinic carbons, methoxy group, and trifluoromethyl-substituted carbons.
- High yields (up to 96%) and purity have been confirmed by chromatographic and spectroscopic analyses in related trifluoromethyl-substituted cinnamic acids.
Q & A
Q. What are the recommended synthetic routes for 4-Methoxy-3-(trifluoromethyl)cinnamic acid, and what factors influence yield optimization?
Methodological Answer: The synthesis of cinnamic acid derivatives typically employs the Knoevenagel condensation , using substituted benzaldehydes and malonic acid derivatives. For this compound:
- Precursor selection : Start with 4-methoxy-3-(trifluoromethyl)benzaldehyde and malonic acid.
- Catalysts : Pyridine or piperidine as bases to facilitate condensation.
- Reaction conditions : Optimize temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield.
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol.
Q. Key factors :
Q. How should researchers characterize the structural properties of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Look for signals at δ 6.5–8.0 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy group), and δ 6.3–7.5 ppm (α,β-unsaturated protons).
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.
- X-ray crystallography :
- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretch) .
Q. What are the key considerations for ensuring compound stability during experimental handling?
Methodological Answer:
- Storage : Keep in amber vials at -20°C to prevent photodegradation of the methoxy and trifluoromethyl groups.
- Solvent compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) to minimize hydrolysis.
- Inert atmosphere : Use nitrogen or argon for reactions sensitive to oxidation (e.g., free-radical coupling) .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking be applied to study the electronic properties and biological interactions of this compound?
Methodological Answer:
- DFT calculations :
- Use the B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps).
- Analyze electrostatic potential maps to predict nucleophilic/electrophilic sites.
- Molecular docking :
Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity in different solvent systems?
Methodological Answer:
- Systematic solvent screening : Test reactivity in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents.
- Kinetic studies : Use UV-Vis spectroscopy to monitor reaction rates under varying dielectric constants.
- Control experiments : Isolate intermediates (e.g., via quenching) to identify competing reaction pathways.
- Statistical analysis : Apply multivariate regression to correlate solvent polarity (Kamlet-Taft parameters) with reaction outcomes .
Q. How does the substitution pattern (methoxy and trifluoromethyl groups) influence the compound’s physicochemical properties and interaction with biological targets?
Methodological Answer:
- Physicochemical effects :
- Methoxy group : Enhances lipophilicity (logP increases by ~0.5) and stabilizes aromatic rings via resonance.
- Trifluoromethyl group : Reduces pKa (increases acidity) and introduces steric bulk, affecting binding pocket accessibility.
- Biological interactions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
